molecular formula C13H13NO2 B13649822 Ethyl 2-(isoquinolin-3-yl)acetate

Ethyl 2-(isoquinolin-3-yl)acetate

Cat. No.: B13649822
M. Wt: 215.25 g/mol
InChI Key: OKJLVESDSBKESP-UHFFFAOYSA-N
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Description

Ethyl 2-(isoquinolin-3-yl)acetate is a chemical compound with the molecular formula C13H13NO2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. Isoquinoline derivatives are nitrogen-containing heterocyclic compounds that have been extensively studied due to their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(isoquinolin-3-yl)acetate typically involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst. This method, pioneered by Takemoto, involves a tandem nucleophilic addition and cyclization process . Another common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials and proceeds via cyclization under acidic conditions .

Industrial Production Methods: Industrial production of isoquinoline derivatives, including this compound, often involves large-scale synthesis using metal-catalyzed reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize the formation of side products and isomers .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(isoquinolin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-(isoquinolin-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(isoquinolin-3-yl)acetate involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity. For example, they can inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Ethyl 2-(isoquinolin-3-yl)acetate can be compared with other isoquinoline derivatives such as:

This compound stands out due to its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

ethyl 2-isoquinolin-3-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)8-12-7-10-5-3-4-6-11(10)9-14-12/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJLVESDSBKESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC2=CC=CC=C2C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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